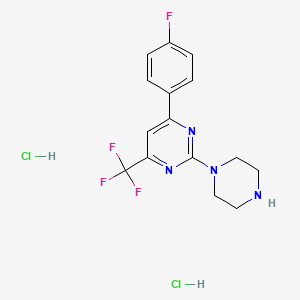
4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride" is a chemically synthesized molecule that appears to be related to a family of piperazinyl pyrimidines. These compounds have been studied for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities . The structure of the compound suggests it may have potential interactions with biological receptors, given the presence of a fluorophenyl group, a piperazine moiety, and a pyrimidine ring, which are common structural features in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperazinyl pyrimidines typically involves nucleophilic substitution reactions where amines attack a suitable pyrimidine derivative, such as 2,4,6-trichloropyrimidine . The synthesis of similar compounds with fluorine substituents often involves electrophilic fluorination or palladium-catalyzed reactions . The specific synthesis of "this compound" is not detailed in the provided papers, but it likely follows similar synthetic routes with appropriate modifications to introduce the trifluoromethyl group and the dihydrochloride salt form.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including LCMS, NMR, IR, and CHN elemental analysis . X-ray diffraction studies have been used to confirm the crystal structure of similar molecules, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of the atoms . These studies often show that piperazine rings can adopt chair conformations and that the molecules can form intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence their biological activity and solid-state properties.
Chemical Reactions Analysis
The chemical reactivity of piperazinyl pyrimidines can involve various transformations, such as alkylation, acylation, and coupling reactions . The presence of fluorine atoms can affect the reactivity of the compound, as fluorine is an electron-withdrawing group that can influence the electronic properties of the molecule. The specific chemical reactions that "this compound" undergoes are not detailed in the provided papers, but it is likely to participate in reactions typical of fluorinated aromatic compounds and piperazines.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazinyl pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of substituents . The introduction of fluorine atoms can increase the lipophilicity of the compound, which can be important for its pharmacokinetic properties. The dihydrochloride salt form suggests that the compound is likely to be water-soluble, which is beneficial for biological studies and potential therapeutic applications. The crystal packing and intermolecular interactions observed in X-ray diffraction studies provide insights into the solid-state properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride, as part of the pyrimidine derivatives family, has been evaluated for antimicrobial activity. A study focusing on dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which are structurally similar, showed that some of these compounds possess high antimicrobial activity. This suggests potential antimicrobial applications for the compound (Yurttaş et al., 2016).
Radiopharmaceutical Synthesis
The compound has relevance in the synthesis of radiopharmaceuticals. For instance, a related compound, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, intended to image dopamine D4 receptors, was synthesized using electrophilic fluorination. This indicates potential uses in medical imaging and diagnostics (Eskola et al., 2002).
Metabolism Studies in Antineoplastic Agents
This compound is structurally related to flumatinib, an antineoplastic tyrosine kinase inhibitor. Research on flumatinib’s metabolism in chronic myelogenous leukemia patients provides insights into the metabolic pathways of similar compounds. These findings can be crucial for understanding the metabolism and efficacy of related compounds in clinical settings (Gong et al., 2010).
Application in Neuroleptic Agents
Compounds structurally similar to this compound are key intermediates in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These findings highlight its potential application in the development of pharmaceuticals for treating neurological disorders (Botteghi et al., 2001).
Antitumor Activity
Research has also explored the antitumor activities of related pyrimidine derivatives. Some of these compounds exhibit significant activity against various cancer cells, suggesting that similar compounds, including this compound, might have potential as antitumor agents (Li et al., 2020).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4.2ClH/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23;;/h1-4,9,20H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQHMBCAPQVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2F4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

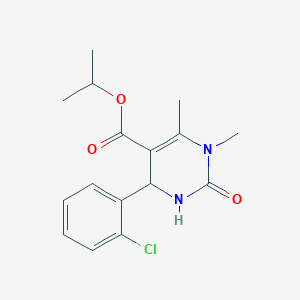
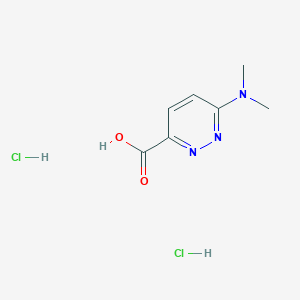
![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)
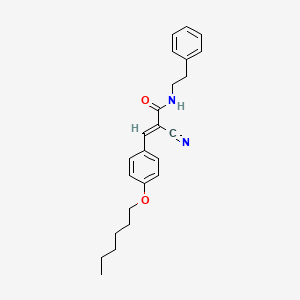
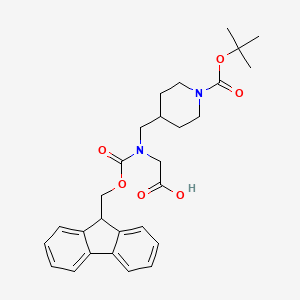
![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B3010511.png)
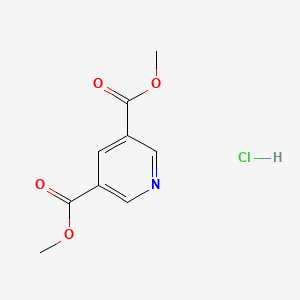
![N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B3010513.png)
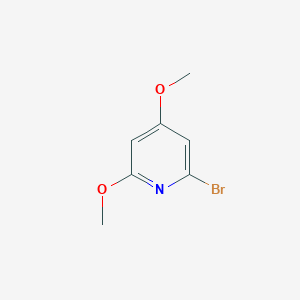
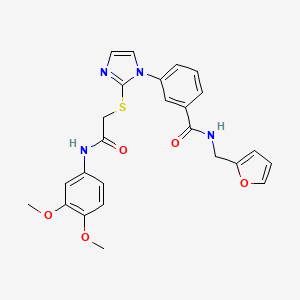

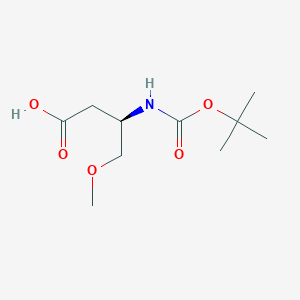
![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)
